molecular formula C15H21NO B2971190 (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 70243-51-5

(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B2971190
CAS No.: 70243-51-5
M. Wt: 231.339
InChI Key: DNAGSRDCXSVFLX-FICVDOATSA-N
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Description

(1R,3r,5S)-9-Benzyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the formation of the bicyclic core followed by the introduction of the benzyl group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by functionalization steps to introduce the hydroxyl and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous

Properties

IUPAC Name

(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2/t13-,14+,15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAGSRDCXSVFLX-YIONKMFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216665
Record name 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2291-60-3
Record name 9-exo-9-(Phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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